molecular formula C8H13NO3 B1382387 4-(2-Hydroxyethoxy)oxane-4-carbonitrile CAS No. 1701845-37-5

4-(2-Hydroxyethoxy)oxane-4-carbonitrile

Cat. No.: B1382387
CAS No.: 1701845-37-5
M. Wt: 171.19 g/mol
InChI Key: DBVIQERKJKBJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethoxy)oxane-4-carbonitrile is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of an oxane ring substituted with a hydroxyethoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)oxane-4-carbonitrile typically involves the reaction of 4-hydroxyoxane-4-carbonitrile with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 4-hydroxyoxane-4-carbonitrile and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The starting materials are mixed in a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide, and the mixture is heated to a temperature of around 60-80°C. The reaction is allowed to proceed for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

4-(2-Hydroxyethoxy)oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)oxane-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethoxy group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions or other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyoxane-4-carbonitrile: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.

    4-(2-Methoxyethoxy)oxane-4-carbonitrile: Contains a methoxyethoxy group instead of a hydroxyethoxy group, which may alter its reactivity and applications.

Uniqueness

4-(2-Hydroxyethoxy)oxane-4-carbonitrile is unique due to the presence of both a hydroxyethoxy group and a nitrile group, providing a combination of functional groups that can participate in a wide range of chemical reactions and interactions.

Properties

IUPAC Name

4-(2-hydroxyethoxy)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVIQERKJKBJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethoxy)oxane-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxyethoxy)oxane-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxyethoxy)oxane-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxyethoxy)oxane-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(2-Hydroxyethoxy)oxane-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Hydroxyethoxy)oxane-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.